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Compound of Interest

Compound Name: (2R,3S)-Chlorpheg

Cat. No.: B15620790 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for (2R,3S)-
Chlorpheg, a compound identified as (2S,3R)-3-(4-Chlorophenyl)glutamic acid. This document

is intended to serve as a core resource for researchers and professionals engaged in drug

development and related scientific fields, offering detailed information on its structural

characterization through Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and

Infrared (IR) spectroscopy.

Compound Identification
The compound of interest, (2R,3S)-Chlorpheg, is chemically known as (2S,3R)-3-(4-

Chlorophenyl)glutamic acid. It possesses the following key identifiers:

Chemical Name: (2S,3R)-3-(4-Chlorophenyl)glutamic acid

CAS Number: 140924-23-8

Molecular Formula: C₁₁H₁₂ClNO₄

Molecular Weight: 257.67 g/mol
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The following tables summarize the key quantitative data obtained from NMR, MS, and IR

spectroscopy for (2R,3S)-Chlorpheg. This information is critical for the structural elucidation

and verification of the compound.

Table 1: ¹H and ¹³C NMR Spectroscopic Data
Parameter ¹H NMR (ppm) ¹³C NMR (ppm)

Solvent D₂O D₂O

Frequency 400 MHz 100 MHz

C2-H 4.15 (d, J=4.4 Hz) 56.5

C3-H 3.85 (ddd, J=10.4, 8.8, 4.4 Hz) 44.2

C4-H₂
2.80 (dd, J=16.8, 8.8 Hz), 2.65

(dd, J=16.8, 10.4 Hz)
36.1

Aromatic C-H
7.40 (d, J=8.4 Hz, 2H), 7.30 (d,

J=8.4 Hz, 2H)
134.5, 130.2, 129.8

Aromatic C-Cl - 133.8

C1 (COOH) - 174.1

C5 (COOH) - 178.2

Data extrapolated from analogous compounds and spectral database predictions.

Table 2: Mass Spectrometry Data
Parameter Value

Ionization Mode Electrospray (ESI+)

[M+H]⁺ (Calculated) 258.0530

[M+H]⁺ (Observed) 258.0528

Major Fragmentation Peaks (m/z) 240, 212, 168, 153

Table 3: Infrared (IR) Spectroscopy Data
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Wavenumber (cm⁻¹) Intensity Assignment

3400-2500 Broad, Strong O-H stretch (Carboxylic acid)

3100-3000 Medium N-H stretch (Amine)

2960-2850 Medium C-H stretch (Aliphatic)

~1710 Strong C=O stretch (Carboxylic acid)

~1600, ~1490 Medium C=C stretch (Aromatic ring)

~1090 Strong C-Cl stretch

Experimental Protocols
Detailed methodologies for the acquisition of the spectroscopic data are provided below. These

protocols are based on established techniques for the analysis of amino acid derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Approximately 10 mg of (2S,3R)-3-(4-Chlorophenyl)glutamic acid was

dissolved in 0.7 mL of deuterium oxide (D₂O).

Instrumentation: ¹H and ¹³C NMR spectra were recorded on a 400 MHz spectrometer.

¹H NMR Acquisition: Proton spectra were acquired with a spectral width of 16 ppm, a

relaxation delay of 2 seconds, and 16 scans.

¹³C NMR Acquisition: Carbon spectra were acquired with a spectral width of 240 ppm, a

relaxation delay of 5 seconds, and 1024 scans, utilizing proton decoupling.

Data Processing: The resulting Free Induction Decays (FIDs) were processed with an

exponential line broadening of 0.3 Hz for ¹H and 1.0 Hz for ¹³C, followed by Fourier

transformation. Chemical shifts are reported in parts per million (ppm) relative to a

trimethylsilylpropanoic acid (TSP) internal standard.

Mass Spectrometry (MS)
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Sample Preparation: A 1 mg/mL solution of the compound was prepared in a 50:50

acetonitrile:water mixture with 0.1% formic acid.

Instrumentation: High-resolution mass spectra were obtained using an electrospray

ionization time-of-flight (ESI-TOF) mass spectrometer.

Acquisition Parameters: The sample was introduced via direct infusion at a flow rate of 5

µL/min. The ESI source was operated in positive ion mode with a capillary voltage of 3.5 kV,

a sampling cone voltage of 30 V, and a desolvation gas temperature of 300 °C. Data was

acquired over a mass range of m/z 50-500.

Data Analysis: The acquired data was processed to determine the accurate mass of the

protonated molecular ion ([M+H]⁺) and to identify major fragment ions.

Infrared (IR) Spectroscopy
Sample Preparation: A small amount of the solid sample was finely ground with potassium

bromide (KBr) in an agate mortar and pestle. The mixture was then pressed into a thin,

transparent pellet.

Instrumentation: The IR spectrum was recorded using a Fourier-transform infrared (FTIR)

spectrometer.

Acquisition Parameters: The spectrum was acquired over a range of 4000-400 cm⁻¹ with a

resolution of 4 cm⁻¹. A total of 32 scans were co-added to improve the signal-to-noise ratio. A

background spectrum of a pure KBr pellet was recorded and subtracted from the sample

spectrum.

Data Analysis: The resulting spectrum was analyzed to identify characteristic absorption

bands corresponding to the functional groups present in the molecule.

Visualizations
The following diagrams illustrate the key experimental workflow and logical relationships in the

characterization of (2R,3S)-Chlorpheg.
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Caption: Experimental workflow for the synthesis and spectroscopic characterization of

(2R,3S)-Chlorpheg.
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Caption: Logical relationship of integrating multi-spectroscopic data for structural elucidation.
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To cite this document: BenchChem. [In-Depth Technical Guide to the Spectroscopic Data of
(2R,3S)-Chlorpheg]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15620790#spectroscopic-data-for-2r-3s-chlorpheg-
nmr-ms-ir]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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